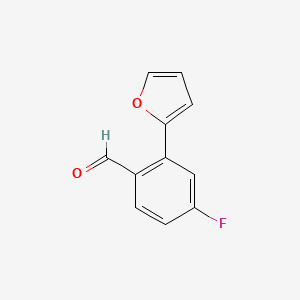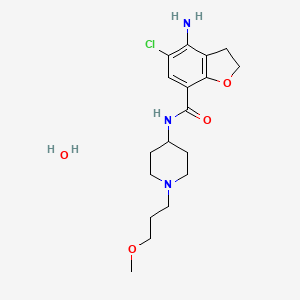
4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide hydrate
Vue d'ensemble
Description
This compound is also known as Prucalopride . It is a dihydrobenzofurancarboxamide derivative from the benzofurane family that selectively stimulates 5-HT4 receptors and thus, it presents enterokinetic properties . The molecular formula is C18H26ClN3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a piperidine ring, and a carboxamide group . The molecular weight is 365.85 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 365.85 g/mol . More detailed physical and chemical properties are not available in the sources I found.Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
1161952-84-6 |
|---|---|
Formule moléculaire |
C18H28ClN3O4 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrate |
InChI |
InChI=1S/C18H26ClN3O3.H2O/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H2 |
Clé InChI |
LUSQWZJVTISPFN-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



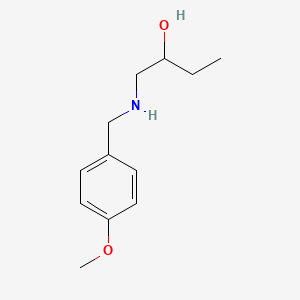
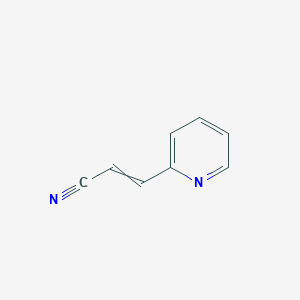

![[4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexyl]-methylamine](/img/structure/B8499098.png)
![5'-acetyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B8499099.png)
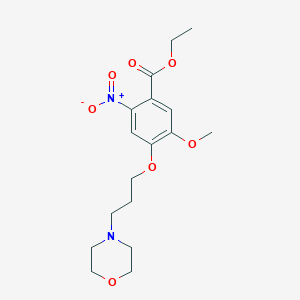
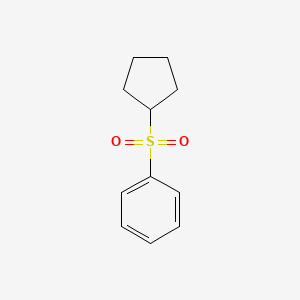
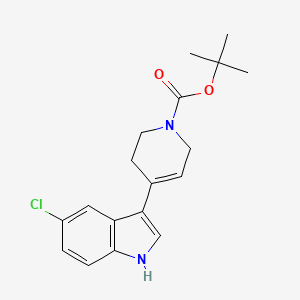
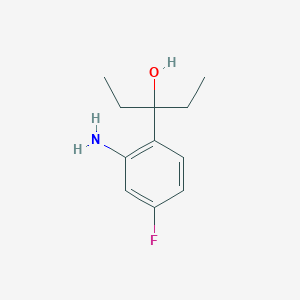
![[(2-Methoxy-3-pyridyl)methyl]azide](/img/structure/B8499139.png)
